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Compound of Interest

Compound Name: Dehydro Nifedipine-13C,d3

Cat. No.: B12363714

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of
isotopically labeled metabolites of nifedipine, a widely prescribed calcium channel blocker.
Understanding these properties is crucial for researchers and professionals involved in drug
development, as they significantly influence a metabolite's absorption, distribution, metabolism,
and excretion (ADME) profile, as well as its potential for bioaccumulation and interaction with
biological systems. This document outlines key data, experimental protocols, and the metabolic
pathways of nifedipine.

Introduction to Nifedipine Metabolism

Nifedipine undergoes extensive first-pass metabolism, primarily in the liver, mediated by the
cytochrome P450 3A4 (CYP3A4) enzyme system. The primary metabolic pathway involves the
oxidation of the dihydropyridine ring to a pyridine ring, leading to the formation of several
metabolites. The major metabolites are inactive and highly water-soluble, facilitating their
excretion. For drug metabolism and pharmacokinetic (DMPK) studies, nifedipine and its
metabolites are often labeled with stable isotopes (e.qg., 13C, 2H) or radioisotopes (e.g., *C) to
trace their fate in biological systems.

The main metabolites of nifedipine identified are:
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o Dehydronifedipine (Metabolite I): 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid
dimethyl ester. This is the initial and primary pyridine analog.

e 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite 11): A
carboxylic acid derivative formed by the hydrolysis of one of the methyl ester groups of
dehydronifedipine.

o 2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonylpyridine-3-carboxylic acid
(Metabolite 111): A further metabolite resulting from the hydroxylation of the methyl group at
position 2.

o Dehydronifedipinolactone (Metabolite IV): A lactone derivative.[1]

Physicochemical Data of Nifedipine and its
Metabolites

The following tables summarize the available physicochemical data for nifedipine and its key
metabolites. It is important to note that experimental data for the isolated, labeled metabolites
are scarce in publicly available literature. Therefore, some of the presented data are predicted
values which are valuable for initial assessment.

Table 1: Physicochemical Properties of Nifedipine

Property Value Source
Molecular Formula C17H18N206 [2]

Molecular Weight 346.33 g/mol [2]

pKa (Strongest Basic) 5.33 (Predicted) [2]

logP 2.2 - 2.49 (Predicted) [2]

Water Solubility 0.018 g/L (Predicted) [2]

Melting Point 172-174 °C Sigma-Aldrich

Table 2: Physicochemical Properties of Nifedipine Metabolites
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Metabolite Property Value Source
Metabolite Il Molecular Formula C16H16N206 [3]
Molecular Weight 332.31 g/mol [3]
XLogP3 2.2 (Predicted) [4]
Topological Polar
SuFr)facS Area 121 A2 L
Soluble in IN NaOH,
Solubility practically insoluble in  [5]
water.
Metabolite 111 Molecular Formula C16H14N207 Axios Research
Molecular Weight 346.3 g/mol Axios Research
XLogP3-AA 1.2 (Predicted) PubChem
Topological Polar 143 A2 P

Surface Area

Metabolic Pathway of Nifedipine

The metabolic transformation of nifedipine primarily involves oxidation and subsequent
hydrolysis. The following diagram illustrates the principal metabolic pathway.

( o ) Oxidation (CYP3A4) _| Hydrolysis Hydroxylation @
I P >

Click to download full resolution via product page
Nifedipine Metabolic Pathway

Experimental Protocols

This section details the methodologies for key experiments related to the physicochemical
characterization of labeled nifedipine metabolites.
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Synthesis of Labeled Nifedipine Metabolites

The synthesis of isotopically labeled metabolites is a critical step for their use as standards in
guantitative analysis and for tracing their metabolic fate. A common strategy involves
introducing the isotopic label at a late stage of the synthesis to maximize efficiency.

Synthesis of 1*C-labeled 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-
carboxylic acid (Metabolite II)

A potential synthetic route involves the partial hydrolysis of a 1*C-labeled diester precursor,
which can be synthesized using a Hantzsch-type reaction.

[2*C]Methyl Acetoacetate +
2-Nitrobenzaldehyde + [1*C]Metabolite Il
Ammonia

Click to download full resolution via product page

Synthesis of Labeled Metabolite Il
Protocol:

» Hantzsch Dihydropyridine Synthesis: React [**C]methyl acetoacetate, 2-nitrobenzaldehyde,
and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent like ethanol. The
reaction mixture is typically heated under reflux.[6]

» Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine
derivative (dehydronifedipine) using an oxidizing agent such as ceric ammonium nitrate or
chromium trioxide.

o Partial Alkaline Hydrolysis: The labeled dehydronifedipine diester is then subjected to
controlled partial hydrolysis using one equivalent of a base (e.g., sodium hydroxide) in a
solvent mixture like methanol/water. This selectively cleaves one of the ester groups to yield
the desired carboxylic acid metabolite.[7][8]

 Purification: The final product is purified using techniques such as recrystallization or column
chromatography.
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Determination of Physicochemical Properties

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial
for predicting its ionization state at different physiological pH values.

Protocol:

o Sample Preparation: Prepare a solution of the labeled metabolite of known concentration in
a co-solvent mixture (e.g., methanol/water) to ensure solubility.

« Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of
known concentration.

e pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as
the titrant is added.

» Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can
be determined from the midpoint of the titration curve, where half of the acid has been
neutralized.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key
determinant of its ability to cross biological membranes.

Protocol:

e Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a
suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

o Partitioning: Add a known amount of the labeled metabolite to a mixture of the saturated n-
octanol and aqueous phases in a flask.

o Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow the compound to
partition between the two phases and reach equilibrium.

» Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

¢ Quantification: Determine the concentration of the labeled metabolite in both the n-octanol
and aqueous phases using a suitable analytical method, such as liquid scintillation counting
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(for radiolabeled compounds) or HPLC-UV/MS (for stable isotope-labeled compounds).

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this
value.

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption.
Protocol:

o Sample Preparation: Add an excess amount of the solid labeled metabolite to a known
volume of water or a relevant buffer solution in a vial.

o Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48
hours) to ensure that equilibrium is reached.

o Separation: Filter or centrifuge the suspension to remove the undissolved solid.

¢ Quantification: Determine the concentration of the dissolved metabolite in the clear
supernatant using a validated analytical method (e.g., HPLC-UV/MS or liquid scintillation
counting).

Stability Assessment

The stability of drug metabolites in biological matrices is essential for accurate pharmacokinetic
studies.

Protocol for Plasma Stability:

o Spiking: Spike the labeled metabolite into fresh plasma at two different concentration levels
(low and high QC levels).

 Incubation: Incubate the spiked plasma samples at a controlled temperature (e.g., 37°C) for
various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

o Sample Processing: At each time point, precipitate the plasma proteins by adding a suitable
organic solvent (e.g., acetonitrile).
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e Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the
remaining metabolite using a validated LC-MS/MS method.

» Data Analysis: Plot the concentration of the metabolite versus time to determine its
degradation rate and half-life in plasma.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass
spectrometry (MS) detection is the most common analytical technique for the separation and
guantification of nifedipine and its metabolites.

Typical HPLC-UV Method:
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).[9]

» Mobile Phase: A mixture of acetonitrile and water, often with a buffer such as phosphate
buffer to control the pH. A typical gradient might start with a lower concentration of
acetonitrile and increase over time to elute the more lipophilic compounds.[2][10]

e Flow Rate: 1.0 mL/min.[9]

o Detection: UV detection at a wavelength where both the parent drug and its metabolites
have significant absorbance (e.g., 235 nm or 326 nm).[3][9]

o Sample Preparation: For plasma samples, protein precipitation with acetonitrile or solid-
phase extraction is commonly employed to remove interferences.[2][10]

Plasma Sample HPLC Injection

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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